molecular formula C14H15N3O3 B2881568 5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide CAS No. 1448131-19-8

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Cat. No.: B2881568
CAS No.: 1448131-19-8
M. Wt: 273.292
InChI Key: UULYVEHIRIOSNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide” was achieved through a coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .


Molecular Structure Analysis

The molecular structure of “5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide” has been validated as part of the Chemical Structure Validation project .

Scientific Research Applications

Synthesis and Chemistry

The synthesis and chemical properties of isoxazole derivatives, including compounds similar to "5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide," have been explored extensively. Studies have demonstrated methods for creating isoxazole-based compounds with potential antitumor activities, highlighting their synthesis through reactions involving isocyanates and diazo compounds, which could serve as prodrug modifications for anticancer treatments (Stevens et al., 1984).

Structural Analysis

Research on the structure of isoxazole amino esters has provided insights into the molecular configuration of these compounds, revealing how steric interactions influence their planarity and the orientation of functional groups. Such studies are crucial for understanding the chemical behavior and potential interactions of isoxazole derivatives in biological systems (Smith et al., 1991).

Potential Drug Development Applications

Isoxazole derivatives have been investigated for various potential applications, including their use in synthesizing non-natural amino acids and herbicides. For example, isoxazole carboxamide has been utilized in Pd-catalyzed C-H bond activation, leading to the efficient arylation and alkylation of α-aminobutanoic acid derivatives. This process facilitates the synthesis of γ-substituted non-natural amino acids, demonstrating the compound's utility in developing novel biomolecules (Pasunooti et al., 2015). Additionally, isoxazole carboxamides have shown significant herbicidal activity against various weed species, indicating their potential in agricultural applications (Hamper et al., 1995).

Mechanism of Action

Leflunomide, a similar compound, works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA .

Properties

IUPAC Name

5-methyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-12(8-16-20-9)14(19)17-11-5-3-10(4-6-11)7-13(18)15-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYVEHIRIOSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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